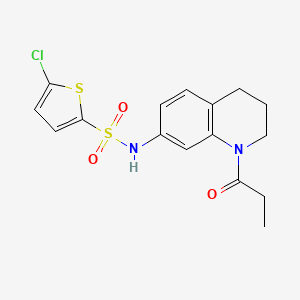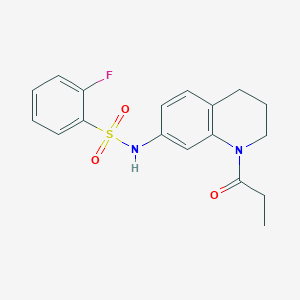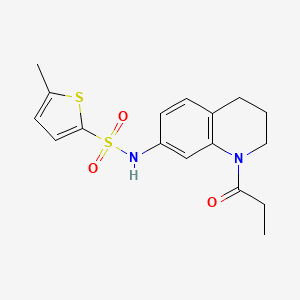
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is complex, containing multiple functional groups. It contains a total of 49 bonds; 28 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfonamide (thio-/dithio-) .Wissenschaftliche Forschungsanwendungen
5-MTPT has been studied for its potential applications in scientific research. It has been found to possess a number of advantages, such as its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways. This makes it a useful tool for studying the molecular mechanisms of various diseases and developing new therapeutic strategies. Additionally, 5-MTPT has been found to be a useful tool for studying the structure-activity relationships of drugs, as well as for the development of new drug candidates.
Wirkmechanismus
The exact mechanism of action of 5-MTPT is not yet fully understood. However, it has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways. This suggests that 5-MTPT may act as an agonist or antagonist of these enzymes and receptors, depending on the context. Additionally, 5-MTPT has been found to interact with a number of proteins involved in signal transduction pathways, suggesting that it may also act as an allosteric modulator of these proteins.
Biochemical and Physiological Effects
5-MTPT has been found to possess a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways, which can lead to a variety of effects. For example, 5-MTPT has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of receptors involved in the regulation of hormone secretion. Additionally, 5-MTPT has been found to possess antioxidant and anti-inflammatory activity, as well as to modulate the activity of enzymes involved in the synthesis of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
5-MTPT has a number of advantages for laboratory experiments. It is easy to synthesize, possesses a high degree of selectivity, and is relatively stable. Additionally, it can be used to study a variety of biological processes, such as signal transduction pathways and enzyme activity. However, 5-MTPT also has a few limitations. It is relatively expensive, and its effects on biological processes may be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
The potential applications of 5-MTPT are still being explored. Future research should focus on further elucidating the mechanism of action of 5-MTPT and its effects on signal transduction pathways. Additionally, further research should focus on developing new strategies for synthesizing 5-MTPT and increasing its stability. Other potential areas of research include the development of new therapeutic strategies based on the effects of 5-MTPT and the development of new drug candidates based on its structure-activity relationships.
Synthesemethoden
5-MTPT is synthesized through a multi-step reaction involving the reaction of a thiophene-2-sulfonamide derivative with a propanoyl-1,2,3,4-tetrahydroquinoline derivative. The reaction first involves the condensation of the propanoyl-1,2,3,4-tetrahydroquinoline derivative with 2-bromo-3-methyl-5-thiophenecarboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with 1-bromo-3-methyl-5-thiophenecarboxylic acid in the presence of a base. Finally, the reaction of the intermediate with 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is completed in the presence of a base.
Eigenschaften
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-7-8-14(11-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSGPZQYHCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


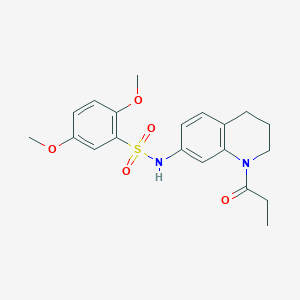
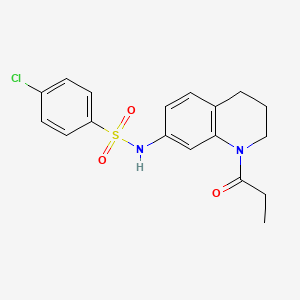
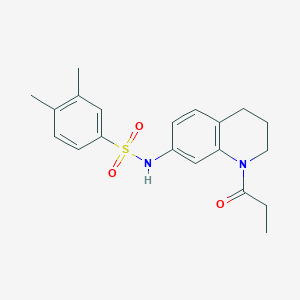
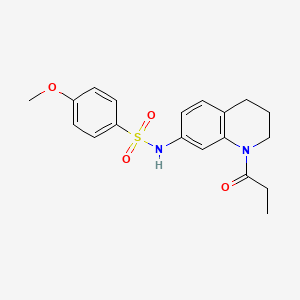
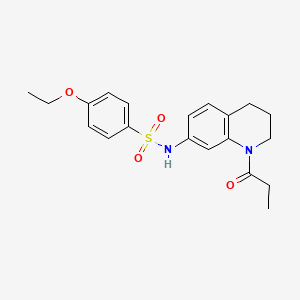


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
